molecular formula C20H16N2O3 B5872038 3-methyl-4-nitro-N-(4-phenylphenyl)benzamide

3-methyl-4-nitro-N-(4-phenylphenyl)benzamide

Cat. No.: B5872038
M. Wt: 332.4 g/mol
InChI Key: NVOQVYBGHRIXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-nitro-N-(4-phenylphenyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a methyl group, a nitro group, and a biphenyl moiety

Mechanism of Action

If the compound is biologically active, its mechanism of action would involve how it interacts with biological systems. This could include the specific proteins it binds to, the biochemical pathways it affects, and its overall effects on an organism .

Safety and Hazards

This involves determining any risks associated with handling or using the compound. It can include its toxicity, flammability, and environmental impact. Safety data sheets (SDS) are often used to communicate this information .

Future Directions

This could involve potential applications for the compound, areas of research that could be pursued, and any improvements that could be made to its synthesis or use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-(4-phenylphenyl)benzamide typically involves multi-step organic reactions. One common route includes the nitration of a methyl-substituted benzene derivative, followed by amide formation with a biphenylamine derivative. The nitration step usually requires concentrated nitric acid and sulfuric acid as catalysts, while the amide formation can be achieved using coupling reagents like carbodiimides under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Microreactor systems can be employed to optimize reaction conditions and kinetics, ensuring efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-N-(4-phenylphenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methyl and nitro groups can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the benzene ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Reduction: 3-methyl-4-amino-N-(4-phenylphenyl)benzamide.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

3-methyl-4-nitro-N-(4-phenylphenyl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-nitro-N-(4-phenylphenyl)benzamide
  • 3-nitro-N-(4-phenylphenyl)benzamide
  • 4-methyl-N-(4-phenylphenyl)benzamide

Uniqueness

3-methyl-4-nitro-N-(4-phenylphenyl)benzamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both a nitro group and a biphenyl moiety provides a distinct combination of electronic and steric effects, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-4-nitro-N-(4-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-14-13-17(9-12-19(14)22(24)25)20(23)21-18-10-7-16(8-11-18)15-5-3-2-4-6-15/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOQVYBGHRIXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.